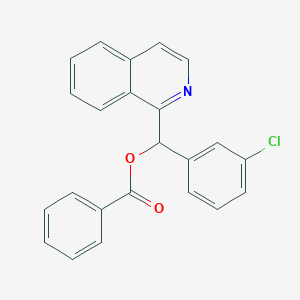
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium (EOI) is a novel compound that has been synthesized and studied for its potential applications in scientific research. EOI belongs to the isoquinolinium class of compounds and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium is not yet fully understood, but it is thought to involve the modulation of dopamine receptor activity. 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has been shown to bind to dopamine receptors with high affinity and to modulate their activity in a dose-dependent manner. This suggests that 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium may act as a partial agonist or antagonist at dopamine receptors, depending on the concentration used.
Biochemical and Physiological Effects:
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has been found to exhibit several unique biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has also been found to increase the expression of several genes involved in the regulation of dopamine signaling, suggesting that it may have long-lasting effects on dopamine receptor activity.
实验室实验的优点和局限性
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has several advantages for use in lab experiments. For example, it has a high affinity for dopamine receptors and exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation. However, there are also several limitations to its use. For example, 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium is a relatively new compound and has not yet been extensively studied in vivo. Additionally, the mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium is not yet fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium. For example, further studies are needed to elucidate the mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium and to determine its potential therapeutic applications. Additionally, studies are needed to investigate the long-term effects of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium on dopamine receptor activity and to determine its safety and efficacy in vivo. Finally, studies are needed to investigate the potential applications of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium in other areas of scientific research, such as cancer biology and immunology.
合成方法
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form 1-(3,4,5-trimethoxybenzyl)isoquinoline. The second step involves the reaction of this compound with ethyl chloroformate to form 2-(2-ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium.
科学研究应用
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit several unique properties that make it a promising candidate for further investigation. For example, 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This suggests that 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium may have potential applications in the treatment of psychiatric disorders such as depression and addiction.
属性
分子式 |
C23H26NO5+ |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
ethyl 2-[1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolin-2-ium-2-yl]acetate |
InChI |
InChI=1S/C23H26NO5/c1-5-29-22(25)15-24-11-10-17-8-6-7-9-18(17)19(24)12-16-13-20(26-2)23(28-4)21(14-16)27-3/h6-11,13-14H,5,12,15H2,1-4H3/q+1 |
InChI 键 |
UFIKDOXTBRBCAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

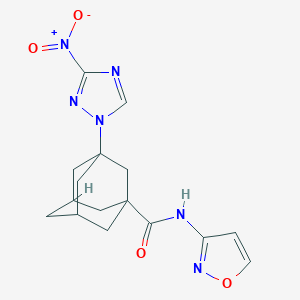
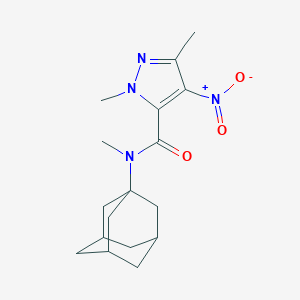
![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
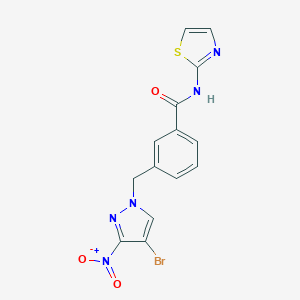
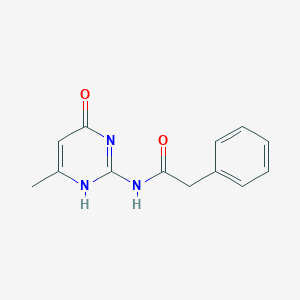
![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)
